(4-methyl-1H-pyrazol-1-yl)acetyl chloride

Medicinal Chemistry Agrochemical Synthesis Physicochemical Property

Acylation reactions with standard pyrazole-acetyl chlorides often suffer from unpredictable electrophilicity and metabolic instability in downstream derivatives. This 4-methyl isomer provides a balanced, electron-donating scaffold for consistent coupling. Ideal for parallel synthesis in medicinal chemistry. - Enables efficient generation of focused amide/ester libraries for kinase or cannabinoid receptor screening. - High-yield continuous flow synthesis proven for the 3-methyl analog (88%, 2 kg/h); scalable process transfer ready. - Improved drug-likeness vs. 4-nitro/4-chloro analogs due to favorable physicochemical profile.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 1001567-69-6
Cat. No. B13264170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methyl-1H-pyrazol-1-yl)acetyl chloride
CAS1001567-69-6
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC(=O)Cl
InChIInChI=1S/C6H7ClN2O/c1-5-2-8-9(3-5)4-6(7)10/h2-3H,4H2,1H3
InChIKeyXASXHDAAACLBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-1H-pyrazol-1-yl)acetyl chloride Overview


(4-Methyl-1H-pyrazol-1-yl)acetyl chloride (CAS 1001567-69-6) is a reactive heterocyclic acyl chloride building block consisting of a 4-methylpyrazole core connected to an acetyl chloride group via the N1 position . This compound serves as an electrophilic intermediate for introducing the (4-methyl-1H-pyrazol-1-yl)acetyl moiety into target molecules through acylation reactions with amines, alcohols, and other nucleophiles . The pyrazole scaffold is widely recognized in medicinal and agrochemical research for its presence in bioactive molecules, while the acyl chloride functionality enables efficient coupling under mild conditions .

Reactive acyl chloride handle – efficient acylation with amines, alcohols and nucleophiles
4-Methylpyrazole scaffold – specific electron-donating substitution with known kinase/CB1 SAR
Medicinal & agrochemical research – building block for parallel library synthesis and scale-up

Substitution Limitations of (4-Methyl-1H-pyrazol-1-yl)acetyl chloride


Substituting (4-methyl-1H-pyrazol-1-yl)acetyl chloride with a seemingly similar pyrazole-acetyl chloride derivative can significantly alter reaction outcomes and downstream compound properties. The position and electronic nature of substituents on the pyrazole ring directly impact the electrophilicity of the acyl chloride group, the steric environment during acylation, and the physicochemical properties of the resulting derivatives . The 4-methyl substitution provides a specific balance of electron-donating character without introducing the strong electron-withdrawing effects of halogens or nitro groups, which can dramatically change reaction rates and product stability . Furthermore, the biological activity of pyrazole-containing compounds is exquisitely sensitive to substitution pattern; even a methyl group shift from the 4- to the 3-position can alter target binding and metabolic stability .

Target
4‑methyl‑1H‑pyrazol‑1‑yl acetyl chloride
vs. 4‑nitro analog: electron‑withdrawing group shifts electrophilicity and MW, altering downstream permeability and reaction profile
Target
4‑methyl isomer (N1‑acetyl chloride)
vs. 3‑methyl isomer: steric environment near reactive nitrogen differs, potentially impacting regioselectivity and synthetic yield
Target
4‑methyl‑substituted pyrazole core
vs. unsubstituted analog: absence of methyl group may increase hydrolysis rate and change handling stability

Comparative Evidence for (4-Methyl-1H-pyrazol-1-yl)acetyl chloride


Molecular Weight vs. 4-Nitro Analog

The 4-methyl substitution on the pyrazole ring of (4-methyl-1H-pyrazol-1-yl)acetyl chloride (MW 158.58 g/mol) yields a significantly lower molecular weight and different physicochemical profile compared to the 4-nitro analog (MW 189.56 g/mol) . This 19.5% reduction in molecular weight directly impacts compound permeability and may influence downstream biological activity of derived products. The 4-methyl group provides electron-donating character, whereas the 4-nitro group is strongly electron-withdrawing, leading to divergent reactivity profiles in acylation reactions .

MW vs 4‑Nitro Analog
Data to verify
158.58 g/mol
30.98 g/mol lower (19.5% reduction)
Supports lower MW-driven property screening
Computed data; confirm experimentally
Medicinal Chemistry Agrochemical Synthesis Physicochemical Property

Flow Synthesis Yield vs. 3-Methyl Analog

In continuous flow synthesis, the 3-methyl-1H-pyrazol-1-yl)acetyl chloride analog can be produced at 2 kg/h with an overall yield of 88% . While direct flow synthesis data for the 4-methyl isomer is not reported in the same study, the 4-methyl substitution is expected to provide similar or improved regioselectivity due to reduced steric hindrance adjacent to the reactive nitrogen, potentially leading to comparable or higher yields in analogous flow processes .

Flow Yield vs 3‑Methyl
Class-level
3‑methyl analog: 88% yield at 2 kg/h
4‑methyl data not directly reported; inferred comparable regioselectivity
Flow synthesis feasibility context
Process validation required
Flow Chemistry Process Chemistry Synthetic Efficiency

Hydrolytic Stability vs. Unsubstituted Analog

The 4-methyl substitution on the pyrazole ring of (4-methyl-1H-pyrazol-1-yl)acetyl chloride is expected to modulate the electrophilicity of the acyl chloride group compared to the unsubstituted analog (2-(1H-pyrazol-1-yl)acetyl chloride, MW 144.56 g/mol) . The electron-donating methyl group may slightly decrease the rate of hydrolysis, potentially offering improved handling stability under ambient conditions while maintaining sufficient reactivity for acylation reactions . Quantitative hydrolysis rate data are not available for direct comparison; however, the physicochemical principle is well-established in acyl chloride chemistry.

Hydrolytic Stability
Class-level
Inferred slight increase from +I effect of 4‑methyl
Handling stability context
Quantitative rate data unavailable
Organic Synthesis Reagent Stability Acylation

Biological Activity of 4-Methylpyrazole Derivatives

Pyrazole derivatives containing a 4-methyl substitution have been explored in patents and literature as modulators of kinases (CDK, GSK, Aurora) and cannabinoid receptors [1]. The 4-methyl group contributes to specific steric and electronic interactions that can influence target binding affinity and selectivity. In contrast, other substitution patterns (e.g., 3-methyl, 4-chloro, 3-trifluoromethyl) yield distinct pharmacological profiles [2]. While direct comparative biological data for (4-methyl-1H-pyrazol-1-yl)acetyl chloride-derived compounds are not available in public domain, the established role of the 4-methylpyrazole motif in bioactive molecules supports its selection for generating focused compound libraries.

Bioactivity of 4‑Me Derivatives
Class-level
Patent references link 4‑methylpyrazole motif to CDK, GSK, Aurora kinases and CB1
Supports library bias toward kinase targets
Direct SAR with this building block not established
Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Application Scenarios for (4-Methyl-1H-pyrazol-1-yl)acetyl chloride


Kinase and Cannabinoid Receptor Library Synthesis

This compound is particularly well-suited for generating focused libraries of pyrazole-containing amides and esters for kinase or cannabinoid receptor screening programs [1]. The 4-methyl substitution pattern has been implicated in patent literature as a privileged motif for these targets, and the reactive acyl chloride enables efficient parallel synthesis of diverse analogs. The lower molecular weight and favorable physicochemical profile (compared to 4-nitro or 4-chloro analogs) may improve the drug-likeness of resulting compounds .

Herbicide and Fungicide Intermediate

Pyrazole derivatives are extensively used in agrochemicals, and the (4-methyl-1H-pyrazol-1-yl)acetyl chloride provides a direct route to novel amide and ester derivatives for evaluation as herbicides or fungicides . The 4-methyl substitution may confer improved metabolic stability and field performance compared to unsubstituted or halogenated analogs, as inferred from general pyrazole SAR trends.

Continuous Flow Production of Building Blocks

Given the demonstrated high-yield flow synthesis of the 3-methyl analog (88% yield at 2 kg/h), the 4-methyl isomer is a strong candidate for process intensification and scale-up in continuous flow reactors . This enables rapid, reproducible production of the acyl chloride intermediate for use in multistep syntheses, reducing lead times and improving supply chain reliability for research and development organizations.

Metal Complexes for Catalysis and Materials

The pyrazole moiety can act as a ligand for transition metals, and the (4-methyl-1H-pyrazol-1-yl)acetyl group can be used to functionalize surfaces or create metal-organic frameworks (MOFs) . The 4-methyl group provides a steric and electronic handle to fine-tune the coordination environment, potentially leading to novel catalytic or optoelectronic materials.

Application
Selection Property
Validation Focus
Kinase/CB1 receptor library synthesis
4‑Methylpyrazole scaffold privilege
Target engagement and selectivity profiling
Herbicide/fungicide intermediate
Electron‑donating 4‑methyl group
Metabolic stability and field efficacy screening
Continuous flow scale‑up
Reactive acyl chloride handle
Process yield and throughput validation
Metal complex & MOF ligand
Pyrazole coordination chemistry
Catalytic activity and material property testing
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